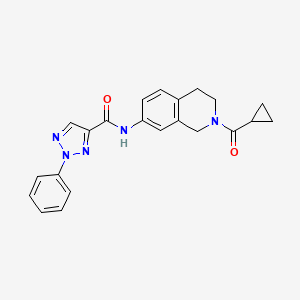

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Description

Introduction and Structural Context

Historical Development of Tetrahydroisoquinoline-Triazole Hybrids

The synthesis of tetrahydroisoquinoline-triazole hybrids emerged from efforts to merge the pharmacological profiles of both scaffolds. Early work on tetrahydroisoquinolines (THIQs) highlighted their role as privileged structures in alkaloid-derived therapeutics, with demonstrated activity in central nervous system disorders, antimicrobial resistance, and cancer. Concurrently, triazoles gained prominence for their metabolic stability, hydrogen-bonding capacity, and broad-spectrum bioactivity, particularly in antifungal and anticancer applications.

The strategic fusion of these moieties began with studies demonstrating synergistic effects in hybrid molecules. For example, cationic THIQ-triazole compounds exhibited potent antibacterial activity against Staphylococcus aureus (MIC = 2–4 μg/mL) and Mycobacterium tuberculosis (MIC = 6 μg/mL), with no observed resistance after 30 days of passaging. Similarly, triazole-THIQ hybrids targeting aromatase achieved submicromolar inhibition (IC₅₀ = 70 nM) through direct interactions with the enzyme’s Thr310 residue. These findings validated the hybrid approach, prompting systematic exploration of substituent effects on potency and selectivity.

Key Milestones in Hybrid Development

Pharmacological Significance of Hybrid Scaffold Compounds

Hybrid scaffolds exploit complementary pharmacological mechanisms:

- Tetrahydroisoquinoline : The THIQ core facilitates π-π stacking with aromatic residues in enzyme active sites, while its basic nitrogen enables protonation-dependent membrane penetration. Modifications at the 1-, 3-, or 7-positions modulate target selectivity, as seen in derivatives with antitrypanosomal (IC₅₀ = 0.8 μM) and anti-HIV activities.

- Triazole : The 1,2,3-triazole ring enhances metabolic stability via resistance to oxidative degradation and participates in dipole-dipole interactions with biological targets. For instance, 1,2,4-triazole hybrids inhibit Plasmodium falciparum proliferation by targeting hemozoin formation and mitochondrial electron transport.

The hybridization strategy amplifies these properties, as evidenced by THIQ-triazole conjugates with dual-stage antimalarial activity (IC₅₀ = 0.02 μM against liver stages) and antitumor agents inducing G1 cell cycle arrest via Wnt pathway modulation.

Rationale for Structural Integration of Cyclopropanecarbonyl Group

The cyclopropanecarbonyl moiety at the THIQ’s 2-position introduces three critical advantages:

- Conformational Restriction : The cyclopropane ring’s strain (≈27 kcal/mol) enforces a rigid geometry, preorganizing the molecule for optimal target binding. This effect mirrors the enhanced aromatase inhibition observed in naphthalenyloxymethyl-substituted THIQs.

- Electrophilic Reactivity : The carbonyl group serves as a hydrogen bond acceptor, while the cyclopropane’s sp³ carbons participate in hydrophobic interactions. In molecular docking studies, analogous groups improved binding affinity to Mycobacterium tuberculosis enoyl-ACP reductase by 40% compared to linear alkyl chains.

- Metabolic Stability : Cyclopropane rings resist cytochrome P450-mediated oxidation, prolonging half-life in vivo. This property is critical for hybrids targeting intracellular pathogens like Plasmodium spp., where sustained exposure is necessary for stage-specific efficacy.

The 2-phenyl-2H-1,2,3-triazole-4-carboxamide appendage further augments target engagement through:

- Aromatic Stacking : The phenyl group interacts with tyrosine/phenylalanine residues in binding pockets.

- Carboxamide Hydrogen Bonding : The NH and C=O groups mediate interactions with Asp/Glu side chains, as demonstrated in THIQ-triazole inhibitors of histone deacetylases.

Properties

IUPAC Name |

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O2/c28-21(20-13-23-27(25-20)19-4-2-1-3-5-19)24-18-9-8-15-10-11-26(14-17(15)12-18)22(29)16-6-7-16/h1-5,8-9,12-13,16H,6-7,10-11,14H2,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZJDXVAJEFKVKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=NN(N=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves multiple steps, starting with the preparation of cyclopropanecarboxylic acid. This can be achieved through the non-catalytic oxidation of cyclopropanecarboxaldehyde using molecular oxygen as the oxidant . The subsequent steps involve the formation of the tetrahydroisoquinoline and triazole moieties, which are then coupled under specific reaction conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole and isoquinoline moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related molecules:

Key Observations:

Biological Activity

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

| Property | Value |

|---|---|

| Molecular Formula | C24H22N4O2 |

| Molecular Weight | 398.46 g/mol |

| IUPAC Name | N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide |

| SMILES | Cc1cc(NC(=O)N=Nc2ccccc2)cc1 |

Anticancer Activity

Research indicates that compounds containing the triazole moiety exhibit notable anticancer properties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines.

- Mechanism of Action :

- The compound is believed to inhibit key signaling pathways involved in cancer cell proliferation and survival. It decreases the DNA binding activity of NF-kB by inhibiting p65 phosphorylation mediated by IKK-b and increasing basal IkBα levels .

- It also induces apoptosis in cancer cells through the activation of reactive oxygen species (ROS), leading to mitochondrial membrane potential decline and cytochrome c release into the cytoplasm .

Cytotoxicity Studies

In vitro studies have demonstrated varying degrees of cytotoxicity against different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 1.5 | Induces apoptosis via ROS accumulation |

| HT-29 | 0.01 | Arrests cell cycle at G0/G1 phase |

| MDA-MB-231 | 5.04 | Inhibits migration and colony formation |

| PC-3 | 0.6 | Induces apoptotic cell death |

Study 1: Anticancer Efficacy

A study conducted by Yu et al. synthesized a series of triazole-containing hybrids and evaluated their anticancer potential. The compound exhibited significant cytotoxicity against HT-29 cells under hypoxic conditions with an IC50 value of 0.01 µM . This study emphasizes the importance of structural modifications in enhancing the biological activity of triazole derivatives.

Study 2: Mechanistic Insights

Wei et al. reported that a related triazole analogue induced apoptosis in multiple cancer cell lines (A549, PC-3) through increased ROS levels and subsequent mitochondrial dysfunction . This highlights the potential for N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide to exert similar effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide?

- Methodological Answer : A two-step approach is advisable:

Cyclopropanecarbonyl-Tetrahydroisoquinoline Intermediate : Synthesize the 1,2,3,4-tetrahydroisoquinoline core via Pictet-Spengler cyclization, followed by N-acylation with cyclopropanecarbonyl chloride under anhydrous conditions .

Triazole Formation : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to couple the tetrahydroisoquinoline intermediate with 2-phenyl-2H-1,2,3-triazole-4-carboxamide. Optimize solvent (e.g., DMF/H2O) and catalyst loading (e.g., CuSO4·5H2O with sodium ascorbate) for regioselectivity .

Q. How should the structural identity and purity of the compound be validated?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Perform <sup>1</sup>H, <sup>13</sup>C, and 2D NMR (COSY, HSQC) to confirm stereochemistry and substitution patterns. For example, the cyclopropane protons typically appear as a multiplet near δ 1.0–1.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Use electrospray ionization (ESI-HRMS) to verify the molecular formula (e.g., C26H24N4O2) with an error margin < 2 ppm.

- X-ray Crystallography : If single crystals are obtainable, resolve the absolute configuration to confirm spatial arrangement .

Q. What preliminary biological screening strategies are suitable for this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Screen against kinases or proteases due to the triazole moiety’s potential chelation properties. Use fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) with positive/negative controls .

- Cellular Uptake Studies : Employ fluorescent tagging (e.g., BODIPY derivatives) to evaluate membrane permeability in HEK293 or HeLa cell lines .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of the triazole-carboxamide moiety?

- Methodological Answer :

- Design of Experiments (DoE) : Apply response surface methodology (RSM) to evaluate variables (temperature, catalyst ratio, reaction time). For example, a central composite design (CCD) can identify optimal Cu(I) catalyst concentrations .

- Continuous Flow Chemistry : Implement microreactors to enhance mixing and heat transfer, reducing side-product formation during triazole synthesis .

Q. How to conduct structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Analog Library Synthesis : Modify the cyclopropane (e.g., substituents at C2) or triazole (e.g., phenyl vs. pyridyl groups) and test bioactivity. Compare with analogues like N-(2-(furan-2-carbonyl)-tetrahydroisoquinolin-7-yl)-benzamide .

- Free-Wilson Analysis : Quantify contributions of substituents to activity using regression models. For example, logP adjustments via cyclopropane vs. cyclohexane substitutions can correlate with cellular uptake .

Q. How to resolve contradictions in bioactivity data across different assay platforms?

- Methodological Answer :

- Orthogonal Assay Validation : Re-test compounds in label-free assays (e.g., surface plasmon resonance) to rule out fluorescence interference.

- Enantiomeric Purity Check : Use chiral HPLC (e.g., Chiralpak IA column) to isolate R/S enantiomers, as impurities in stereoisomers may cause variability .

Q. What computational strategies predict the compound’s molecular targets?

- Methodological Answer :

- Molecular Docking : Screen against Protein Data Bank (PDB) targets (e.g., EGFR kinase, PDB: 1M17) using AutoDock Vina. Focus on hydrogen bonding between the carboxamide and catalytic lysine residues .

- Pharmacophore Modeling : Generate a 3D model emphasizing the triazole’s planar geometry and cyclopropane’s steric bulk for virtual screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.